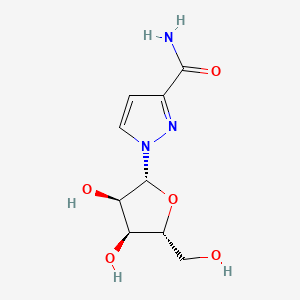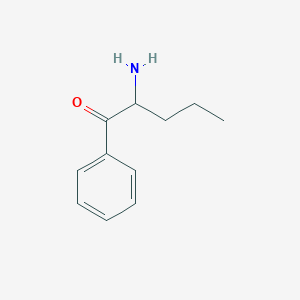![molecular formula C51H100N4O2 B12795854 Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- CAS No. 70682-70-1](/img/structure/B12795854.png)
Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE typically involves the reaction of docosanoic acid with diethylenetriamine and acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISSTEARANAMIDE
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISPALMITAMIDE
Uniqueness
N,N’-[[(2-CYANOETHYL)IMINO]DIETHYLENE]BISDOCOSANAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specialized applications.
Properties
CAS No. |
70682-70-1 |
|---|---|
Molecular Formula |
C51H100N4O2 |
Molecular Weight |
801.4 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(docosanoylamino)ethyl]amino]ethyl]docosanamide |
InChI |
InChI=1S/C51H100N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-50(56)53-45-48-55(47-41-44-52)49-46-54-51(57)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43,45-49H2,1-2H3,(H,53,56)(H,54,57) |
InChI Key |
CTJCAXHYNZCWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



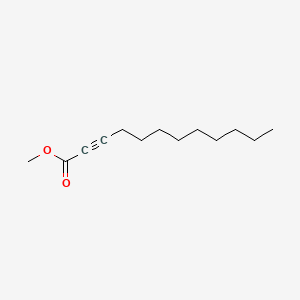

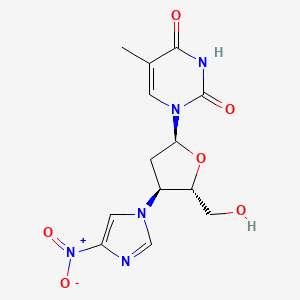

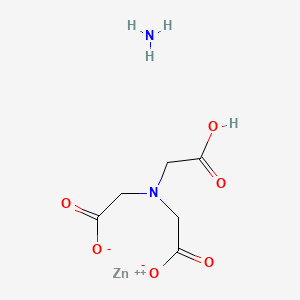
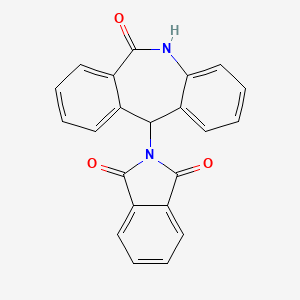
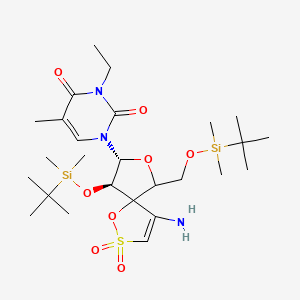

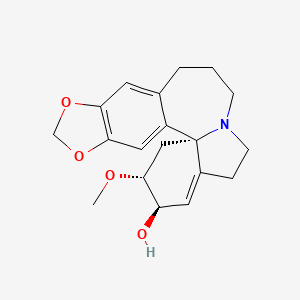
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
